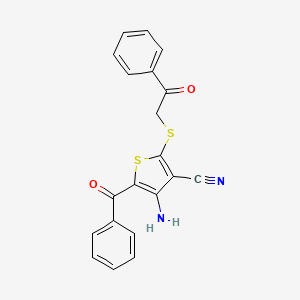

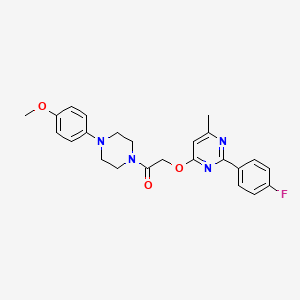

![molecular formula C12H18Cl2N4O2S B2606274 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride CAS No. 2039550-64-4](/img/structure/B2606274.png)

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

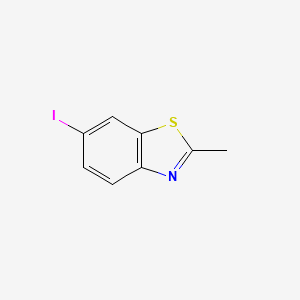

The molecular formula of this compound is C12H18Cl2N4O2S. The InChI code is 1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,9,13-15H,5-8H2;2*1H.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Michael addition between diamine and the in situ generated sulfonium salt . Deprotection of the resulting piperazines with PhSH followed by selective intramolecular cyclization reaction gives the final product .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of compounds, including those similar to the chemical structure of interest, have been synthesized and evaluated for their potential in various therapeutic areas. For instance, derivatives of 1,2,4-benzothiadiazine have been synthesized and shown to lower blood pressure in normotensive rabbits and spontaneously hypertensive rats, highlighting their potential as antihypertensive agents (Dillard, Yen, Stark, & Pavey, 1980). Similarly, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide has been identified as a new compound with sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive drugs (Shimizu, Yoshida, Kadokawa, Hatano, Kuwashima, Nakatsuji, Nose, & Kobayashi, 1977).

Antimicrobial and Biofilm Inhibition

Compounds with piperazine linkage, similar to the chemical structure , have demonstrated potent antimicrobial and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacies against various strains, including E. coli, S. aureus, and S. mutans, with some compounds demonstrating better biofilm inhibition activities than reference drugs (Mekky & Sanad, 2020).

Neuroleptic Activity

3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, a structural analogue, have been synthesized and evaluated for potential neuroleptic activity. Compounds in this class were found to possess neuroleptic-like activity, suggesting their potential in the treatment of central nervous system disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Mecanismo De Acción

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .

Propiedades

IUPAC Name |

3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONAWYPCKDNYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

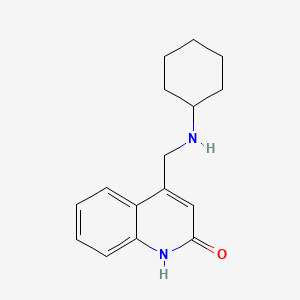

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

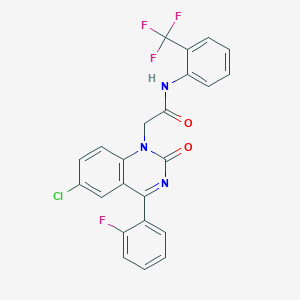

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

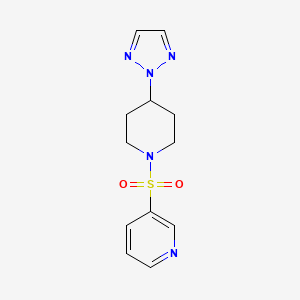

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)